molecular formula C10H11N3O B1491817 3-(Azetidin-3-ylmethoxy)picolinonitrile CAS No. 1935121-03-1

3-(Azetidin-3-ylmethoxy)picolinonitrile

Cat. No. B1491817
CAS RN: 1935121-03-1
M. Wt: 189.21 g/mol
InChI Key: RZDKCYVDGWYZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidin-3-ylmethoxy)picolinonitrile (3-AMPN) is an organic compound belonging to the class of azetidines. It is a white crystalline solid that is insoluble in water but soluble in most organic solvents. 3-AMPN is synthesized in a variety of ways, including the reaction of 2-chloro-3-methoxy-picolinonitrile with a base such as sodium hydroxide. It has a variety of applications in the scientific and medical research fields, including the use as a prodrug for the delivery of therapeutic agents.

Scientific Research Applications

Antibacterial Agents

A series of chiral 7-azetidinylquinolones, including compounds with a 3-azetidinylmethoxy moiety similar to 3-(Azetidin-3-ylmethoxy)picolinonitrile, was synthesized to investigate their antibacterial properties. These compounds demonstrated significant in vitro and in vivo antibacterial activity, highlighting the importance of stereochemistry for enhanced potency. The absolute configuration of these azetidinylquinolones was crucial for increasing antibacterial effectiveness, with specific stereoisomers showing superior activity. This research underscores the potential of azetidinyl-substituted compounds in developing new antibacterial agents (Frigola et al., 1995).

Antimicrobial Screening

A series of azetidinone derivatives was synthesized and characterized for their antimicrobial properties. These compounds, which feature an azetidinone core similar to this compound, were evaluated against various bacterial and fungal strains. The study revealed significant correlations between the compounds' structures and their antimicrobial activities, indicating the potential of azetidinone derivatives in antimicrobial drug development (Desai & Dodiya, 2014).

Radioligand Development for PET Imaging

Research has been conducted on developing radioligands, including those based on azetidinylmethoxy derivatives, for positron emission tomography (PET) imaging of nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in various neurological disorders. The development of radioligands with optimized imaging properties could greatly enhance the understanding of the nicotinic system and aid in the development of treatments for disorders like Alzheimer's and Parkinson's diseases (Horti et al., 2010).

Synthesis of Novel Ligands for Nicotinic Receptors

A novel ligand for nicotinic receptors, 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, was synthesized, which could be an analogue of A-85380. This synthesis demonstrates the potential of azetidinylmethoxy derivatives in the development of new compounds for studying nicotinic receptors, which are implicated in numerous neurological functions and disorders (Karimi & Långström, 2002).

properties

IUPAC Name

3-(azetidin-3-ylmethoxy)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-4-9-10(2-1-3-13-9)14-7-8-5-12-6-8/h1-3,8,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDKCYVDGWYZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=C(N=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Azetidin-3-ylmethoxy)picolinonitrile
Reactant of Route 2
Reactant of Route 2
3-(Azetidin-3-ylmethoxy)picolinonitrile
Reactant of Route 3
Reactant of Route 3
3-(Azetidin-3-ylmethoxy)picolinonitrile
Reactant of Route 4
Reactant of Route 4
3-(Azetidin-3-ylmethoxy)picolinonitrile
Reactant of Route 5
Reactant of Route 5
3-(Azetidin-3-ylmethoxy)picolinonitrile
Reactant of Route 6
Reactant of Route 6
3-(Azetidin-3-ylmethoxy)picolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.